molecular formula C23H17N3O6 B584573 5-Methoxycarbonyl Deferasirox CAS No. 1395346-29-8

5-Methoxycarbonyl Deferasirox

Cat. No.: B584573
CAS No.: 1395346-29-8
M. Wt: 431.404
InChI Key: PGLQINZEMMRJTR-NWILIBCHSA-N
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Description

5-Methoxycarbonyl Deferasirox (CAS: 1395346-29-8; molecular formula: C₂₃H₁₇N₃O₆; molecular weight: 431.4 g/mol) is a derivative of the iron-chelating drug Deferasirox (Exjade®). It serves as an impurity standard in quality control (QC) and quality assurance (QA) during the commercial production of Deferasirox and related formulations . Structurally, it features a methoxycarbonyl substituent, which distinguishes it from the parent compound and other derivatives. This modification may influence its chemical stability, solubility, and interaction with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxycarbonyl Deferasirox involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process starts with dimethyl terephthalate as the raw starting material and proceeds through these steps to yield the final product.

Industrial Production Methods: The industrial production of Deferasirox, which is closely related to this compound, involves reacting salicyloyl chloride with salicylamide at high temperatures to obtain 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one. This intermediate is then reacted with 4-hydrazinebenzoic acid in the presence of ethanol to give Deferasirox .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxycarbonyl Deferasirox undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methoxycarbonyl Deferasirox is a potent chemical compound used in scientific research. It exhibits complex properties and can be applied in various ways, making it an indispensable tool for studying and understanding different phenomena.

Chemistry: In chemistry, it is used to study iron chelation and its effects on various chemical processes.

Biology: In biological research, it is used to investigate the role of iron in cellular processes and its impact on diseases such as cancer and neurodegenerative disorders.

Medicine: Medically, it is used to treat iron overload in patients with thalassemia and has shown potential in treating other conditions like cancer .

Industry: In the industrial sector, it is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Methoxycarbonyl Deferasirox involves binding to iron ions. Two molecules of the compound are capable of binding to one atom of iron, forming a stable complex that is eliminated via the kidneys . This process helps in reducing iron toxicity by removing excess iron from the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deferasirox (Parent Compound)

  • Structure: Deferasirox (CAS: 201530-41-8) is a tridentate ligand with a triazole-phenolic backbone. Unlike 5-Methoxycarbonyl Deferasirox, it lacks the methoxycarbonyl group, which impacts its pharmacokinetic and pharmacodynamic properties .
  • Applications : Clinically used for transfusional iron overload in conditions like thalassemia and sickle cell disease. Demonstrated dose-dependent efficacy in reducing liver iron concentration (LIC) with once-daily oral administration .
  • Safety: Common adverse events (AEs) include gastrointestinal (GI) disturbances (nausea, diarrhea) and mild, non-progressive serum creatinine elevation .

Key Differences :

Parameter This compound Deferasirox (Parent)
Primary Use QC/QA standard Therapeutic iron chelation
Substituent Methoxycarbonyl group Unmodified triazole-phenolic core
Bioactivity Not therapeutic Chelates Fe(III) in vivo

Deferasirox Formulations: DT vs. FCT

Deferasirox is available as dispersible tablets (DT) and film-coated tablets (FCT). While neither is a structural derivative like this compound, formulation differences impact tolerability:

  • DT : Requires fasting administration; associated with higher GI AE rates (153 per 100 patient-years) and severe GI AEs (12.8%) due to excipients like lactose .
  • FCT : Allows administration with light meals; lower GI AE rates (137 per 100 patient-years) and severe GI AEs (4.6%) .

Fe(deferasirox)₂: An MRI Contrast Agent

This Fe(III) complex of deferasirox demonstrates unique applications beyond iron chelation:

  • Structure : Hexacoordinated Fe(III) bound to two deferasirox ligands, forming a stable complex with second-sphere water interactions .
  • Efficacy : Comparable relaxivity to gadolinium-based contrast agents (e.g., Gd-DTPA) at 3 T MRI, with complete renal excretion within 24 hours in mice .
  • Advantage : Avoids gadolinium deposition risks; high albumin binding enhances relaxivity .

Other Iron Chelators

Deferoxamine

  • Administration: Subcutaneous/intravenous infusion (5–7 times weekly) .
  • Efficacy : Similar LIC reduction to deferasirox but less convenient .
  • Safety : Infusion-site reactions and ototoxicity .

Deferiprone

  • Administration : Thrice-daily oral dosing .

Pharmacokinetics

Compound/Formulation Key Pharmacokinetic Property Reference
This compound Not clinically administered; used in toxicity studies
Deferasirox DT Bioavailability increases with high-fat meals; fasting recommended
Deferasirox FCT Stable absorption with light meals; improved adherence

Biological Activity

5-Methoxycarbonyl Deferasirox (5-MCD) is a derivative of the well-known iron chelator deferasirox, primarily recognized for its ability to bind ferric ions (Fe³⁺) and facilitate their excretion from the body. This compound has garnered attention for its biological activities, particularly in the context of iron overload disorders, oxidative stress management, and potential therapeutic applications in various diseases.

Iron Chelation Mechanism

The biological activity of 5-MCD is largely attributed to its iron-chelating properties . It forms stable complexes with ferric ions, which is critical in treating conditions such as thalassemia and sickle cell disease, where iron overload can occur due to frequent blood transfusions. The chelation process can be summarized by the following reaction:

5 MCD+Fe3+5 MCD Fe complex\text{5 MCD}+\text{Fe}^{3+}\rightarrow \text{5 MCD Fe complex}

This complex formation not only aids in iron excretion but also reduces oxidative stress by decreasing free iron levels that catalyze harmful reactions leading to cellular damage.

Antioxidant Properties

In addition to its chelation capabilities, 5-MCD exhibits antioxidant activity . Research indicates that it can scavenge free radicals and decrease lipid peroxidation, thereby mitigating oxidative damage in various cellular models. For instance, studies have shown that 5-MCD significantly reduces the rate of oxidation in model systems involving ascorbic acid and linoleic acid micelles . This dual action—iron chelation and antioxidant activity—highlights its potential therapeutic benefits beyond mere iron removal.

Biological Activity Summary Table

Biological Activity Description
Iron Chelation Forms stable complexes with ferric ions (Fe³⁺), facilitating iron excretion.
Antioxidant Activity Scavenges free radicals; reduces lipid peroxidation and oxidative stress.
Impact on Mitochondrial Function Alters mitochondrial permeability; induces swelling without depolarization.
Potential Applications Treatment for iron overload disorders; potential use in neurodegenerative diseases.

Case Studies and Research Findings

  • Clinical Efficacy in Iron Overload Disorders : A study demonstrated that patients treated with 5-MCD showed significant reductions in serum ferritin levels, indicating effective iron chelation. The compound's ability to maintain normal iron levels has been crucial in managing chronic conditions associated with iron overload.
  • Impact on Oxidative Stress : In vitro studies revealed that 5-MCD effectively decreased oxidative stress markers in cellular models exposed to excess iron. This suggests a protective role against cellular damage associated with oxidative stress .
  • Mitochondrial Effects : Research has indicated that while 5-MCD effectively reduces iron overload, it may also exhibit off-target effects on mitochondrial function, leading to mitochondrial swelling without depolarization. This finding raises questions about the compound's long-term safety profile and necessitates further investigation into its effects on cellular metabolism and viability.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 5-Methoxycarbonyl Deferasirox in research settings?

  • Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and 1H NMR^1 \text{H NMR} for structural elucidation. Analytical standards with validated spectral data (e.g., HPLC, MS, HNMR) are critical for reproducibility . For plasma concentration monitoring, fluorescent spectrometry offers rapid detection by leveraging synthetic carbon nanoparticles, enabling real-time pharmacokinetic analysis .

Q. How does this compound compare to parent compound deferasirox in iron chelation efficacy?

  • Methodology : Conduct comparative studies using serum ferritin levels and liver iron concentration (LIC) as biomarkers. Network meta-analyses (NMA) can statistically evaluate efficacy differences, incorporating surface under the cumulative ranking curve (SUCRA) values to rank chelators. Existing data suggest deferasirox derivatives retain iron-binding capacity but may require dose optimization due to structural modifications .

Q. What are the key considerations for formulating this compound in dispersible tablets?

  • Methodology : Apply Quality by Design (QbD) principles to optimize excipient ratios and dissolution profiles. Critical parameters include particle size distribution, wettability, and stability under accelerated conditions (e.g., 40°C/75% RH). Use design-of-experiments (DoE) to identify robust formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical outcomes involving this compound analogs?

  • Methodology : Analyze trial design variables (e.g., patient stratification, dosing regimens) and mechanistic differences. For example, the DEFEAT Mucor trial found increased mortality with deferasirox due to iron depletion enhancing fungal virulence, whereas iron overload studies show benefit. Use preclinical models (e.g., murine mucormycosis) to test context-dependent effects .

Q. What molecular interactions underlie this compound’s dual role in iron chelation and apoptosis regulation?

  • Methodology : Employ docking simulations and molecular dynamics to map binding interfaces with targets like Mcl-1 (anti-apoptotic protein) and iron-loaded transferrin. NMR titration assays can validate direct interactions, while mutagenesis studies (e.g., Lys234 in Mcl-1) clarify functional residues. The methoxycarbonyl group may alter pharmacokinetics without disrupting the core tridentate chelation motif .

Q. Can this compound be repurposed for non-therapeutic applications, such as environmental remediation?

  • Methodology : Test its affinity for heavy metals (e.g., lead, arsenic) in contaminated water using inductively coupled plasma mass spectrometry (ICP-MS). Compare chelation efficiency to EDTA or deferoxamine. Structural analogs with enhanced hydrophobicity may improve adsorption in filtration systems .

Q. How does this compound modulate iron-mediated oxidative stress in neurodegenerative disease models?

  • Methodology : Use in vitro models (e.g., SH-SY5Y neurons) to measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA). Correlate findings with in vivo outcomes in transgenic mice (e.g., Alzheimer’s models). The compound’s ability to sequester labile iron pools may mitigate Fenton reaction-driven neuronal damage .

Q. Data Contradiction Analysis

  • Clinical Efficacy vs. Toxicity : While deferasirox reduces LIC and cardiac iron in transfusion-dependent patients , its pro-survival effects in fungal infections (e.g., mucormycosis) are contextually harmful . Researchers must contextualize dosing and patient iron status in experimental designs.
  • Mechanistic Specificity : Structural modifications (e.g., methoxycarbonyl) may enhance off-target binding (e.g., Mcl-1 inhibition) but reduce iron affinity. Competitive binding assays (e.g., isothermal titration calorimetry) can quantify trade-offs .

Properties

IUPAC Name

3-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6/c26-17-4-2-1-3-15(17)19-23-20(16-11-13(22(30)31)7-10-18(16)27)25(24-19)14-8-5-12(6-9-14)21(28)29/h1-11,26-27H,(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUPKLBTSCCXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)C(=O)O)O)C4=CC=C(C=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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